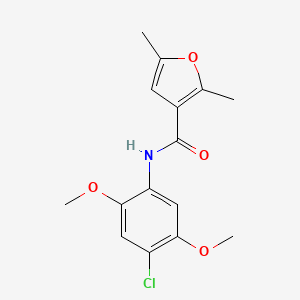

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide

Übersicht

Beschreibung

Furamide derivatives, including compounds with modifications on the furan ring and various substituents, have been explored for their diverse biological activities and applications in material science. The interest in these compounds stems from their structural versatility and the range of properties they exhibit, which can be finely tuned by modifying the substituents on the furan core and the amide moiety.

Synthesis Analysis

Furamide derivatives are typically synthesized through the reaction of furan carboxylic acids or their derivatives with amines. For example, 2,4-Dimethyl-N-aryl-3-furamides were synthesized by reacting 2,4-dimethyl-furan-3-carbonyl chloride with aromatic amines in the presence of triethylamine, highlighting a common synthetic approach for furamide derivatives (Matiichuk et al., 2020). This method demonstrates the versatility of furamide synthesis, allowing for the introduction of various substituents to tailor the compound's properties.

Molecular Structure Analysis

The molecular structure of furamide derivatives is characterized by the presence of the furan ring, known for its aromaticity and reactivity due to the oxygen atom, and the amide group, which can engage in hydrogen bonding and significantly influence the compound's physicochemical properties. Crystal structure determination through X-ray diffraction is a common method to elucidate the precise geometry and confirm the structure of synthesized compounds, as seen in studies of related furamide derivatives (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Furamides can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the reactive nature of the furan ring and the amide functionality. The reactivity can be influenced by substituents on the furan ring and the nature of the amide. For instance, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide to synthesize furo[3,2-c]quinolin-4(5H)-one illustrates the potential for constructing complex heterocycles from furamide precursors (Lindahl et al., 2006).

Physical Properties Analysis

The physical properties of furamide derivatives, such as melting point, solubility, and crystallinity, can vary widely depending on the specific substituents attached to the furan ring and the amide group. These properties are crucial for the compound's applications in material science and pharmaceuticals. For example, the introduction of bulky or highly electronegative groups can affect the compound's solubility and melting point, which are critical parameters for the design of pharmaceutical agents and materials with specific applications.

Chemical Properties Analysis

The chemical properties of furamide derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic effects of the substituents on the furan ring and the amide nitrogen. The presence of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity, enabling the design of molecules with targeted chemical behaviors for specific applications.

- Synthesis and anti-inflammatory activity of 2,4-dimethyl-N-aryl-3-furamides (Matiichuk et al., 2020)

- Crystal structure determination of related compounds (Prabhuswamy et al., 2016)

- Cyclopalladation reactions of furamide derivatives (Lindahl et al., 2006)

Wirkmechanismus

Target of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide is a member of the N-Methoxybenzyls, a group of toxic phenylethylamine derivatives . The primary target of this compound is the serotonin 5-HT 2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes .

Mode of Action

This compound acts as a potent agonist at the serotonin 5-HT 2A receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the activation of the 5-HT 2A receptor leads to a series of biochemical reactions that result in the compound’s effects .

Biochemical Pathways

Upon activation of the 5-HT 2A receptor, the compound triggers a cascade of events involving several biochemical pathways. These include the phospholipase C and phospholipase A2 pathways, which lead to the production of secondary messengers like inositol trisphosphate and diacylglycerol . These messengers further influence various cellular processes, leading to the compound’s downstream effects .

Pharmacokinetics

Similar compounds in the n-methoxybenzyls group are known to have complex pharmacokinetics, with varying degrees of bioavailability .

Result of Action

The activation of the 5-HT 2A receptor by N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide can lead to a variety of molecular and cellular effects. These may include changes in cell signaling, gene expression, and neuronal activity . The specific effects can vary depending on the context and the specific cells involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with the 5-HT 2A receptor . Additionally, individual factors such as genetics and overall health can also impact the compound’s effects .

Eigenschaften

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4/c1-8-5-10(9(2)21-8)15(18)17-12-7-13(19-3)11(16)6-14(12)20-4/h5-7H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYMZEWFXFGGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cinnamoylamino)-4-methylphenyl]-2-furamide](/img/structure/B4831977.png)

![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperidine](/img/structure/B4831980.png)

![2-(3-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4831999.png)

![3-ethyl-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4832007.png)

![N-(2-furylmethyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4832025.png)

![methyl ({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4832049.png)

![N-{4-[4-methyl-5-({2-[(3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4832060.png)

![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4832066.png)

![8,8-dimethyl-10-(4-morpholinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4832071.png)

![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4832073.png)

![N-(2-hydroxy-4-{4-hydroxy-3-[(2-thienylcarbonyl)amino]benzyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4832081.png)